molecular formula C24H28N4O4S B14088228 N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14088228
M. Wt: 468.6 g/mol
InChI Key: BNTLAGRHOABVHF-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the pyrazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethylsulfanylbenzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-16-13-17(2)23(22(29)14-16)20-15-21(27-26-20)24(30)25-18-7-9-19(10-8-18)33(31,32)28-11-5-3-4-6-12-28/h7-10,13-15,29H,3-6,11-12H2,1-2H3,(H,25,30)(H,26,27)

InChI Key

BNTLAGRHOABVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C

Origin of Product

United States

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